(3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione

Lipophilicity Physicochemical Properties LogP

Researchers requiring enantiopure chiral building blocks for asymmetric synthesis often face supply of racemic mixtures that demand tedious diastereomer separation. This single-enantiomer (3S,4S)-thiolane-1,1-dione eliminates that bottleneck with defined absolute configuration. • Defined trans-(3S,4S) stereochemistry-avoids racemate purification and unpredictable stereochemical outcomes • Tertiary amine as non-H-bond donor acceptor (4 HBA, 1 HBD) for tuned basicity without additional donor introduction • LogP -1.72 ensures aqueous solubility with adequate lipid partitioning for cellular target engagement • Supplied at 98% purity for reproducible downstream synthetic and pharmacological outcomes

Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
Cat. No. B12124892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione
Molecular FormulaC6H13NO3S
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCN(C)C1CS(=O)(=O)CC1O
InChIInChI=1S/C6H13NO3S/c1-7(2)5-3-11(9,10)4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyXPPKKRAJTWMTRB-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione


(3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione (CAS 89584-61-2) is a chiral, sulfur-containing heterocyclic building block featuring a thiolane-1,1-dione core with vicinal dimethylamino and hydroxy substituents in a defined trans-(3S,4S) absolute configuration . It is supplied as a research chemical with a typical purity of 98% and a calculated logP of -1.72, indicating moderate hydrophilicity . Its structure combines a hydrogen-bond donor (OH), a tertiary amine, and a polar sulfone, making it a versatile intermediate for medicinal chemistry and diversity-oriented synthesis.

Why (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione Cannot Be Replaced


Substituting (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione with a different thiolane-1,1-dioxide analog, such as the primary amine variant or a regioisomer, introduces a different chemical and pharmacological profile due to changes in basicity, hydrogen-bonding capacity, and lipophilicity. The tertiary dimethylamino group directly influences the compound's logP and pKa, affecting solubility, membrane permeability, and protein binding in downstream applications . Furthermore, the defined (3S,4S) stereochemistry produces a specific spatial orientation of the functional groups, which is critical for chiral recognition in asymmetric synthesis or biological target engagement; a racemic or diastereomeric mixture would yield different results.

Quantitative Comparison: (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione vs. Closest Analogs


Increased Lipophilicity vs. Primary Amine Analog

The tertiary dimethylamino group in the target compound confers greater lipophilicity compared to the primary amine analog. The calculated logP for (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione is -1.72, whereas the (3S,4S)-3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide analog has a logP of -2.35 . This represents a calculated difference (ΔlogP) of +0.63 units, indicating a meaningful shift towards higher lipid solubility.

Lipophilicity Physicochemical Properties LogP

Stereochemical Integrity: Specific (3S,4S) Configuration

The target compound is supplied as a single, defined enantiomer with trans-(3S,4S) stereochemistry. This contrasts with alternative thiolane-1,1-dioxide building blocks that are offered as racemic mixtures or undefined stereoisomers (e.g., the racemic mixture of 3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide, CAS 20688-37-3) . The controlled stereochemistry of the target compound ensures the spatial arrangement of the dimethylamino and hydroxyl groups is fixed, which is crucial for diastereoselective synthesis and target-specific interactions.

Stereochemistry Chiral Synthesis Enantiomeric Purity

Altered Hydrogen-Bonding Motif Relative to Primary Amine Scaffold

Replacing the primary amine hydrogens of (3S,4S)-3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide with methyl groups to yield the dimethylamino target compound changes the hydrogen-bonding profile from a donor/acceptor pair to a purely acceptor system (plus the hydroxy donor). The target compound has 1 hydrogen bond donor (OH) and 4 acceptors, while the primary amine analog would have 2 donors (NH2, OH) and 3 acceptors . This differential hydrogen-bonding capacity alters its behavior in crystal engineering, receptor binding, and chromatographic separation.

Hydrogen Bonding Molecule Recognition Tertiary Amine

Application Scenarios for (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione


Medicinal Chemistry Programs Requiring a Lipophilic Tertiary Amine Bioisostere

The 0.63 logP unit increase over the primary amine analog makes this compound a suitable building block when a drug candidate requires moderate lipophilicity for blood-brain barrier penetration or improved intestinal absorption. Its tertiary amine center serves as a non-donor hydrogen-bond acceptor, which can reduce potential hydrogen-bonding-related off-target interactions.

Asymmetric Synthesis Requiring a Defined (3S,4S)-Thiolane Scaffold

The single-enantiomer nature of the target compound is essential for asymmetric catalysis and chiral ligand synthesis. Using this compound avoids the introduction of a racemic mixture, which would lead to a complex purification or unpredictable stereochemical outcomes in a synthetic sequence.

Development of Sulfone-Containing Pharmacophores with Specific Hydrogen-Bonding Profiles

With a defined hydrogen-bonding acceptor count (4 acceptors) and only one donor , this compound is suited for designing pharmacophores that require a sulfone group for metabolic stability and a tertiary amine for modulating basicity without introducing additional hydrogen-bond donors.

Chemical Probe and Tool Compound Synthesis

For target identification or mechanism-of-action studies, the combination of a defined stereochemistry, a tertiary amine for tuning pKa, and a polar sulfone provides a versatile chemical probe handle. The compound's logP (-1.72) ensures aqueous solubility while maintaining sufficient lipid partitioning for cellular target engagement.

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